molecular formula C12H12N8S B2821134 5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2326572-64-7

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2821134
CAS No.: 2326572-64-7
M. Wt: 300.34
InChI Key: VCYXJDMWXPHNIS-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound. It is characterized by the presence of multiple fused rings, including thiazole, triazole, and pyrimidine moieties. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common approach is the acid-catalyzed cyclization of precursor molecules containing hydrazinyl and thiadiazine groups . The reaction conditions often include the use of ortho esters and acid catalysts to facilitate the annulation of the triazole ring onto the thiadiazole .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and high-throughput screening are employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting metabolic pathways . The exact molecular pathways involved depend on the specific biological context and the target molecules .

Properties

IUPAC Name

5,6-dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N8S/c1-7-8(2)18-11-14-5-17-20(11)10(7)13-3-9-4-21-12-15-6-16-19(9)12/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXJDMWXPHNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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